molecular formula C13H13NO3 B028422 Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate CAS No. 103788-64-3

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Cat. No. B028422
M. Wt: 231.25 g/mol
InChI Key: UDWQWRFEUXUBHR-UHFFFAOYSA-N
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Patent
US06753432B2

Procedure details

A 500-ml 4-necked flask equipped with a mechanical stirrer, a thermometer, a Claisen head with a condenser and a receiver connected to a cold trap and a vacuum controller was charged with 52.26 g of crude methyl 4-bromo-3-oxovalerate (ca. 0.250 mol) and 46.5 g of benzamide. A vacuum of 400 mbar was applied and the suspension was stirred at 90° C. for 18 h. After ca. 3 h the suspension had become a clear orange oil. After cooling to rt 300 ml of methanol and 1.0 g of p-toluenesulfonic acid monohydrate were added and the brown solution was stirred at reflux (ca. 73° C.) for 1 h. After this time 50 ml of methanol were distilled off, 50 ml of methanol were added and the mixture was heated at reflux for additional 30 min. After cooling and rotary evaporation (50° C., 8 mbar, 30 min), the residue was treated under argon with 150 ml of toluene and 125 ml of sat. aqueous sodium bicarbonate solution. The resulting suspension was stirred in an ice bath for 1 h, the precipitated benzamide was filtered off with suction and the filter cake was washed twice with a small amount of ice-cold toluene and water. The combined aqueous phases were extracted in a separatory funnel with 100 ml of toluene. Thereafter the combined organic phases were washed twice with 30 ml, a total of 60 ml of deionized water, dried (Na2SO4) and rotary evaporated (50° C., 8 mbar,1 h) to give 49.22 g of crude Methyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate (theor. amount 57.81 g) as a yellow oil, which was used without purification in the next step.
Quantity
52.26 g
Type
reactant
Reaction Step One
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:10])[C:3](=O)[CH2:4][C:5]([O:7][CH3:8])=[O:6].[C:11]([NH2:19])(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.CO>[CH3:10][C:2]1[O:18][C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:19][C:3]=1[CH2:4][C:5]([O:7][CH3:8])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
52.26 g
Type
reactant
Smiles
BrC(C(CC(=O)OC)=O)C
Name
Quantity
46.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred at 90° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-ml 4-necked flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
a thermometer, a Claisen head with a condenser and a receiver connected to a cold trap
WAIT
Type
WAIT
Details
After ca. 3 h the suspension had become
Duration
3 h
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the brown solution was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (ca. 73° C.) for 1 h
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
After this time 50 ml of methanol were distilled off
ADDITION
Type
ADDITION
Details
50 ml of methanol were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for additional 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
rotary evaporation (50° C., 8 mbar, 30 min)
Duration
30 min
ADDITION
Type
ADDITION
Details
the residue was treated under argon with 150 ml of toluene and 125 ml of sat. aqueous sodium bicarbonate solution
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred in an ice bath for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitated benzamide was filtered off with suction
WASH
Type
WASH
Details
the filter cake was washed twice with a small amount of ice-cold toluene and water
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases were extracted in a separatory funnel with 100 ml of toluene
WASH
Type
WASH
Details
Thereafter the combined organic phases were washed twice with 30 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a total of 60 ml of deionized water, dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
rotary evaporated (50° C., 8 mbar,1 h)
Duration
1 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 49.22 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.